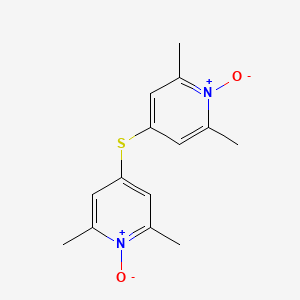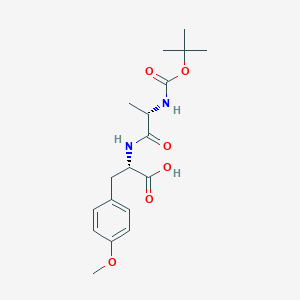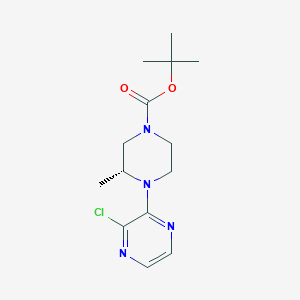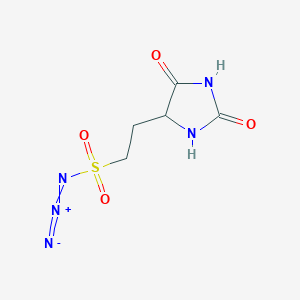
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide is a chemical compound known for its unique structure and properties. It contains a diazo group, an imidazolidinone ring, and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide typically involves the reaction of 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide with a diazo transfer reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the diazo transfer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Applications De Recherche Scientifique
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves the diazo group, which can act as a source of nitrogen for various chemical reactions. The compound can interact with molecular targets through its diazo group, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these interactions depend on the specific reaction conditions and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide: A similar compound without the diazo group, used in various chemical and biological studies.
1-(2,5-dioxoimidazolidin-4-yl)urea: Another related compound studied for its corrosion inhibition properties.
Uniqueness
The diazo group allows for a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
5446-31-1 |
|---|---|
Formule moléculaire |
C5H7N5O4S |
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H7N5O4S/c6-9-10-15(13,14)2-1-3-4(11)8-5(12)7-3/h3H,1-2H2,(H2,7,8,11,12) |
Clé InChI |
VRQZIYFPURVWQD-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)N=[N+]=[N-])C1C(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



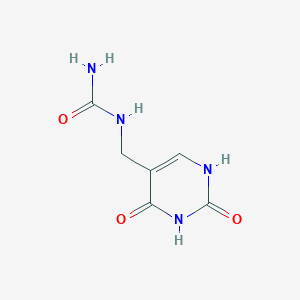
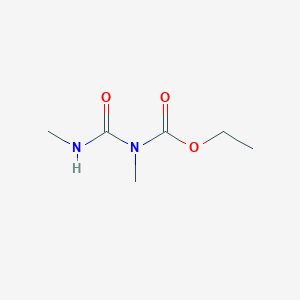



![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)


